molecular formula C36H45Cl2N2O2+ B1684271 1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone

1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone

Cat. No.: B1684271
M. Wt: 608.7 g/mol
InChI Key: QRSSYNAUQYYMPH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of YM49598 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced through a series of organic reactions involving chlorination, amidation, and cyclization steps . Industrial production methods for YM49598 are also not widely published, but they likely involve optimization of these synthetic routes to achieve high yield and purity.

Chemical Reactions Analysis

YM49598 undergoes various chemical reactions, including:

    Oxidation: YM49598 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within YM49598.

    Substitution: YM49598 can undergo substitution reactions, particularly at positions susceptible to nucleophilic or electrophilic attack.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

YM49598 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the binding affinities and inhibition mechanisms of tachykinin receptors.

    Biology: Employed in research to understand the role of tachykinin receptors in various biological processes, including bladder contraction and pain perception.

    Medicine: Investigated for its potential therapeutic applications in conditions involving overactive bladder and other disorders related to tachykinin receptor activity.

    Industry: Utilized in the development of new pharmacological agents targeting tachykinin receptors

Mechanism of Action

YM49598 exerts its effects by binding to and antagonizing tachykinin receptors, specifically NK1 and NK2 receptors. This binding inhibits the action of endogenous tachykinins, such as substance P, which are involved in various physiological processes. By blocking these receptors, YM49598 can reduce bladder contractions and potentially alleviate symptoms of overactive bladder .

Comparison with Similar Compounds

YM49598 is unique in its high binding affinity for both NK1 and NK2 receptors. Similar compounds include:

These compounds share structural similarities and mechanisms of action but may differ in their binding affinities and specific applications.

Properties

Molecular Formula

C36H45Cl2N2O2+

Molecular Weight

608.7 g/mol

IUPAC Name

1-[3-(3,4-dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C36H45Cl2N2O2/c1-27(2)42-32-12-7-9-28(23-32)24-35(41)39-19-8-17-36(26-39,31-13-14-33(37)34(38)25-31)18-22-40(3)20-15-30(16-21-40)29-10-5-4-6-11-29/h4-7,9-14,23,25,27,30H,8,15-22,24,26H2,1-3H3/q+1

InChI Key

QRSSYNAUQYYMPH-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]3(CCC(CC3)C4=CC=CC=C4)C)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]3(CCC(CC3)C4=CC=CC=C4)C)C5=CC(=C(C=C5)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YM49598;  YM 49598;  YM-49598.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone
Reactant of Route 6
1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone

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